molecular formula C12H11NO5 B1474071 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid CAS No. 927802-31-1

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B1474071
CAS No.: 927802-31-1
M. Wt: 249.22 g/mol
InChI Key: CVSWGSDJEKVBCW-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is a complex organic compound that features a benzodioxole ring fused to a pyrrolidine carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pyrrolidine carboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Detailed studies have shown that compounds with similar structures can cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-11-10(12(15)16)7(4-13-11)6-1-2-8-9(3-6)18-5-17-8/h1-3,7,10H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWGSDJEKVBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 2
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 3
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 4
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 5
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 6
4-(1,3-Benzodioxol-5-yl)-2-oxo-3-pyrrolidinecarboxylic acid

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